

An In-depth Technical Guide to USP30 and its Inhibition

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Compound of Interest

Compound Name: DS17701585

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Disclaimer: Information regarding the specific compound **DS17701585** and its potential interaction with the target protein USP30 is not publicly available. This guide will provide a comprehensive overview of USP30 and utilize data from well-characterized inhibitors as illustrative examples of targeting this deubiquitinase.

Introduction to USP30: A Key Regulator of Mitochondrial and Peroxisomal Quality Control

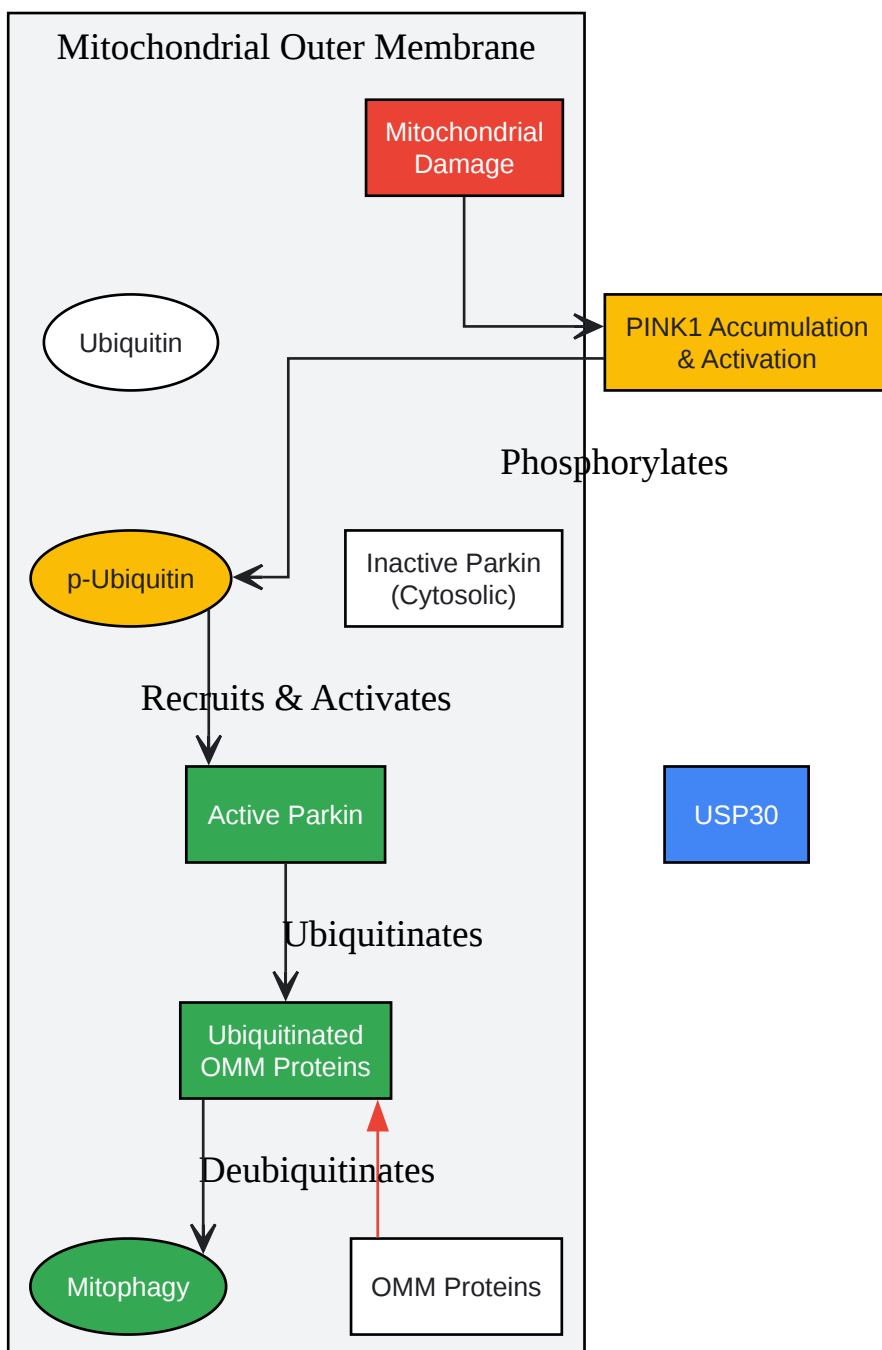
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical role in cellular homeostasis by removing ubiquitin chains from proteins on the outer mitochondrial membrane and peroxisomes.[1][2][3] This function positions USP30 as a key negative regulator of two essential cellular quality control pathways: mitophagy and pexophagy.[1][3][4] By counteracting the ubiquitination process initiated by E3 ligases like Parkin, USP30 effectively acts as a brake on the clearance of damaged or superfluous mitochondria and peroxisomes.[5][6][7] Dysregulation of USP30 activity has been implicated in a range of pathologies, including neurodegenerative diseases such as Parkinson's disease, certain cancers, and pulmonary disorders, making it an attractive therapeutic target for drug development.[1][8]

The Central Role of USP30 in Cellular Signaling Pathways

USP30 is a crucial node in several signaling pathways that govern organelle health, cell survival, and metabolic regulation. Its primary function is to antagonize the ubiquitination of mitochondrial and peroxisomal proteins, thereby inhibiting their degradation.

PINK1/Parkin-Mediated Mitophagy

One of the most well-characterized roles of USP30 is its opposition to the PINK1/Parkin pathway of mitophagy, a critical process for clearing damaged mitochondria.[1][5] In response to mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin.[5][7][9] Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for engulfment by an autophagosome and subsequent lysosomal degradation.[5][9] USP30 counteracts this process by cleaving these ubiquitin chains, thereby inhibiting mitophagy.[5][6] Inhibition of USP30 is therefore a promising strategy to enhance the clearance of dysfunctional mitochondria in diseases associated with impaired mitophagy.[6][8][10]



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Diagram 1: USP30 antagonism of the PINK1/Parkin mitophagy pathway.

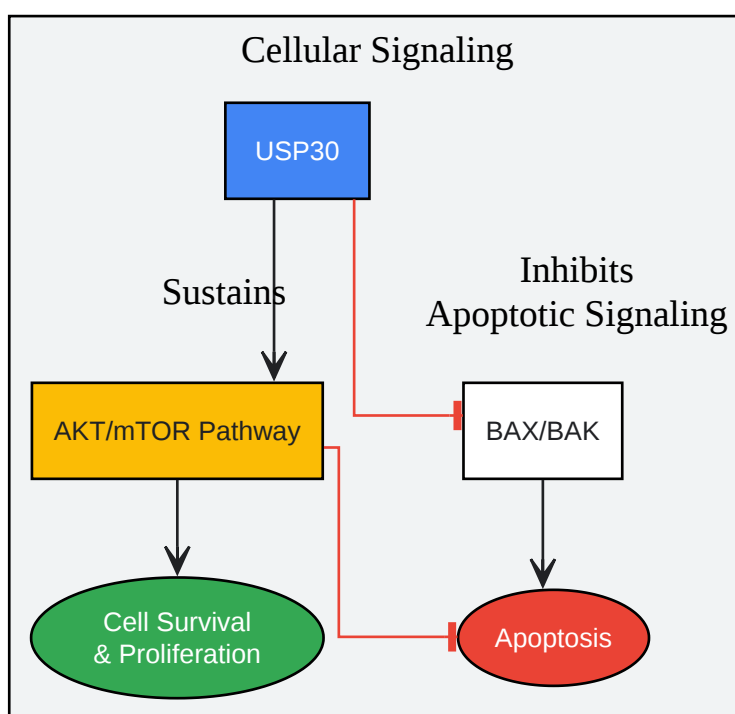
Pexophagy Regulation

Similar to its role in mitophagy, USP30 also negatively regulates pexophagy, the selective autophagic degradation of peroxisomes.[1] Under conditions such as amino acid starvation, the

E3 ubiquitin ligase PEX2 ubiquitinates peroxisomal membrane proteins, marking them for degradation.[1] USP30 counteracts the activity of PEX2, thereby suppressing pexophagy.[1]

Apoptosis and AKT/mTOR Signaling

USP30 has also been implicated in the regulation of apoptosis (programmed cell death) and the AKT/mTOR signaling pathway.[1][11] Depletion of USP30 can sensitize cancer cells to apoptosis inducers.[1] Furthermore, USP30 activity can sustain the pro-survival AKT/mTOR pathway, and its inhibition may synergize with AKT/mTOR inhibitors in cancer therapy.[2][11]



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